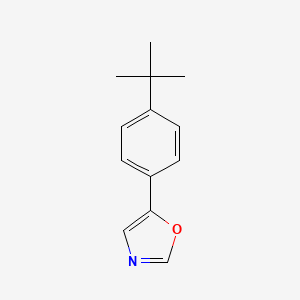

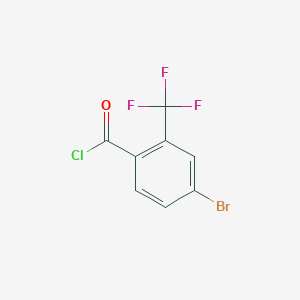

5-(4-Tert-butylphenyl)-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(4-Tert-butylphenyl)-1,3-oxazole” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

Synthesis Analysis

While specific synthesis methods for “5-(4-Tert-butylphenyl)-1,3-oxazole” were not found, similar compounds have been synthesized through various methods. For instance, anthracene-oxadiazole derivatives have been synthesized through cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Characterization

- General Methodology for Synthesis: The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole offers a pathway for creating a reactive C-5 carbanion, leading to the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles. This method allows for various electrophile reactions and cross-coupling, contributing to the synthesis of 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).

Applications in Organic Light-Emitting Diodes (OLEDs)

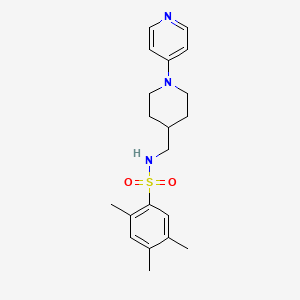

- Electroluminescent Properties: A novel iridium (III) complex based on 2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole demonstrated promising properties for OLEDs. It showed strong phosphorescence emission, high decomposition temperature, and reversible redox electrochemical behavior. This implies its utility in highly efficient OLED devices with minimal efficiency roll-off (Li et al., 2013).

Coordination Chemistry

- Use in Asymmetric Organic Syntheses: 4,5-Dihydro-1,3-oxazole ligands (oxazolines) are utilized in transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis, and the proximity of chiral centers to donor atoms make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Photophysical and Electrochemical Studies

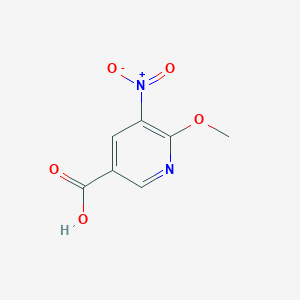

- Photophysics of 1,3,4-Oxadiazole Derivatives: The design and synthesis of a molecule based on 1,3,4-oxadiazole, incorporating 4-tert-butylphenyl, revealed significant insights into its photophysical and electrochemical properties. This study aids in understanding the potential applications of such derivatives in optoelectronic and fluorescence resonance energy transfer (FRET) applications (Pujar et al., 2017).

Fluorescent Probing

- Fluorescent Probe Location in Lipid Membranes: 2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, known as ESIPT fluorescent probes, are used to monitor lipid membranes. Studies involving fluorescence spectroscopy and molecular dynamics simulation have provided insights into their location within membranes, valuable for designing new fluorescent probes for specific membrane regions (Posokhov & Kyrychenko, 2018).

Orientations Futures

Propriétés

IUPAC Name |

5-(4-tert-butylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUULGWKJLACSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320854 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

243455-52-9 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)

![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)

![4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2373019.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373020.png)

![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)

![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)

![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)